molecular formula C16H19N5O4 B2451727 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-16-3

5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2451727
CAS No.: 536999-16-3
M. Wt: 345.359
InChI Key: BGXDMKUBOIYDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The compound has shown potential in various biological activities, including anticancer, antifungal, antibacterial, and antiviral properties .

Properties

IUPAC Name

5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-8-12(15(17)22)13(21-16(20-8)18-7-19-21)9-5-10(23-2)14(25-4)11(6-9)24-3/h5-7,13H,1-4H3,(H2,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXDMKUBOIYDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the formation of the triazolopyrimidine core followed by the introduction of the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for research in several therapeutic areas:

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. Preliminary studies suggest its effectiveness against leukemia and solid tumors. The mechanism of action is believed to involve interference with cellular pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in vitro. This property suggests its applicability in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Properties

Some studies have indicated that the compound possesses antimicrobial activity against certain bacterial strains. This opens avenues for its use in developing new antibiotics or adjunct therapies for infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. The following table summarizes how different substituents influence activity:

Substituent PositionSubstituent TypeEffect on Activity
3DimethoxyphenylIncreased selectivity for cancer cells
4FluorophenylEnhanced lipophilicity and solubility
5MethylImproved metabolic stability

Case Studies

Several studies have explored the efficacy of similar compounds within the same chemical class:

Case Study 1

A related triazolo-pyrimidine compound demonstrated significant inhibition of tumor growth in xenograft models. Modifications to substituent groups were found to enhance anticancer efficacy.

Case Study 2

Research on a series of substituted analogs revealed that specific substitutions at the 7-position significantly increased potency against various cancer cell lines.

Pharmacological Effects

The pharmacological profile of 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide includes:

  • CYP450 Inhibition : Potential interactions with cytochrome P450 enzymes could impact drug metabolism and lead to drug-drug interactions.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, contributing to its anticancer properties.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various molecular targets. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit other enzymes and proteins, contributing to its broad-spectrum biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a key feature that contributes to its unique biological activities. This group enhances the compound’s ability to interact with various biological targets, making it more potent compared to similar compounds .

Biological Activity

5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound with potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidines and features a complex structure characterized by a triazole ring fused with a pyrimidine ring. The molecular formula is C22H22N5O4C_{22}H_{22}N_5O_4 with a molecular weight of 455.9 g/mol. Its IUPAC name is N-(4-chlorophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. Notably, it has been shown to inhibit topoisomerases, which are crucial for DNA replication and repair. This inhibition disrupts the normal functioning of cancer cells, leading to reduced proliferation and increased apoptosis .

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance:

  • In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these studies were reported to be as low as 6.2 μM for HCT-116 cells .
  • Mechanistic studies indicate that the antitumor activity may be linked to the inhibition of tubulin polymerization, which is vital for cell division .

Antiviral Activity

Research indicates that structural modifications can enhance antiviral properties:

  • A related series of compounds showed promising antiviral activity against viral infections by modulating the phenyl moiety's structure .

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating various derivatives of triazolopyrimidines, the compound was found to have significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .
  • Mechanism Exploration : Another research highlighted that subtle changes in the phenyl substituent could fine-tune biological activities towards either antiviral or antitumoral effects .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of structure and activity:

Compound TypeExample CompoundBiological Activity
TriazolopyrimidinePyrazolo[3,4-d]pyrimidineAntitumor
Triazolo-pyridine1,2,4-Triazolo[1,5-a]pyridinesAntiviral
Triazole-thiadiazine1,2,4-Triazolo[3,4-b][1,3,4]thiadiazinesDiverse pharmacological properties

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?

  • Methodology : The compound can be synthesized via multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and cyanoacetate derivatives. Key steps include:

  • Using green solvents (water/ethanol mixtures) or molten-state additives like 4,4’-trimethylenedipiperidine (TMDP) to enhance reaction efficiency .
  • Reflux conditions (65–120°C) and catalyst recycling (e.g., TMDP can be reused ≥5 times without significant activity loss) .
  • Monitoring reaction progress via TLC and purifying products via recrystallization (ethanol/DMF) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) from the trimethoxyphenyl moiety. Carboxamide protons appear as broad singlets near δ 6.5–7.0 ppm .
  • IR Spectroscopy : Confirm C=O (1690–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns validate the molecular formula .

Q. What solvents and catalysts are optimal for its synthesis under green chemistry principles?

  • Methodology :

  • Solvents : Water/ethanol (1:1 v/v) minimizes toxicity and flammability risks .
  • Catalysts : TMDP is preferred over piperidine due to lower volatility and recyclability, though its toxicity requires careful handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield optimization between solvent-based and molten-state synthesis methods?

  • Methodology :

  • Compare reaction kinetics (e.g., molten TMDP at 65°C vs. ethanol/water at reflux). Molten-state methods may reduce side reactions due to homogeneous mixing .
  • Analyze activation energy via Arrhenius plots to identify temperature-sensitive steps .
  • Validate reproducibility across substrates (e.g., electron-deficient vs. electron-rich aldehydes) .

Q. What computational strategies predict the compound’s reactivity and regioselectivity in multicomponent reactions?

  • Methodology :

  • Use density functional theory (DFT) to model transition states and identify nucleophilic/electrophilic sites in intermediates .
  • Compare simulated IR/NMR spectra with experimental data to refine mechanistic hypotheses .

Q. How does the trimethoxyphenyl substituent influence the compound’s electronic properties and bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the 3,4,5-trimethoxyphenyl group with other aryl substituents (e.g., 4-chlorophenyl) and assay bioactivity (e.g., antimicrobial or kinase inhibition) .
  • Hammett Analysis : Correlate substituent σ values with reaction rates or binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Optimize continuous-flow reactors to enhance heat/mass transfer and reduce racemization .
  • Use chiral additives (e.g., L-proline) or chromatography (e.g., HPLC with chiral columns) to isolate enantiomers .

Data Contradiction Analysis

Q. Why do reported yields vary when using TMDP in different solvent systems?

  • Analysis :

  • Molten TMDP (92% yield) may suppress side reactions better than ethanol/water (95% crude, 92% purified) due to reduced solvolysis .
  • Residual water in ethanol/water systems could hydrolyze intermediates, necessitating stricter drying protocols .

Q. How to reconcile discrepancies in biological activity across structurally similar analogs?

  • Analysis :

  • Minor structural changes (e.g., replacing carboxamide with carboxylate) alter hydrogen-bonding capacity and target binding .
  • Use molecular docking to compare binding modes with protein targets (e.g., kinases or DNA topoisomerases) .

Methodological Recommendations

  • Catalyst Screening : Test TMDP analogs with modified Lewis basicity (e.g., pyridine derivatives) to balance toxicity and efficiency .
  • Process Optimization : Integrate machine learning to predict optimal reaction conditions (temperature, solvent ratio) based on historical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.